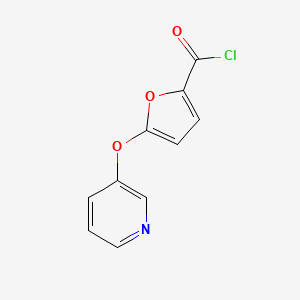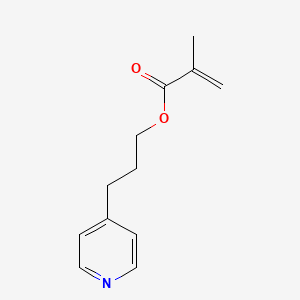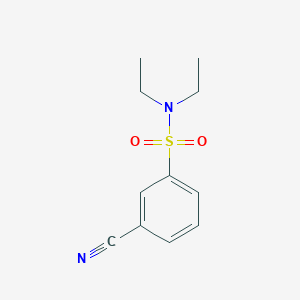
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid
Übersicht
Beschreibung
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C15H10N2O3 . It has a molecular weight of 266.25 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including this compound, has been reported in various studies . For instance, novel quinoxaline derivatives have been synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, and carbon disulphide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.25 g/mol . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonistic Activity
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid derivatives have been studied for their antagonistic activity on alpha-amino-3-hydroxy-5-methylisoxazole propionate receptors (AMPA-R), indicating potential applications in neuroprotection. A study by Takano et al. (2005) designed and synthesized a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, finding compound GRA-293, with a 4-carboxy group on the terminal phenyl moiety, to have high potency and selectivity for AMPA-R, along with good neuroprotective efficacy in vitro and in vivo (Takano et al., 2005).
Synthesis of Dihydroquinoxalinones
The synthesis of 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones involves reactions with compounds like maleic acid derivatives. Rozhkov et al. (2014) proposed a method utilizing o-phenylenediamine and amides, di- and mono-esters of maleic acid, showing the versatility of this class of compounds in synthetic chemistry (Rozhkov et al., 2014).
Cyclocondensation for Regioisomers
Dobiáš et al. (2017) explored the cyclocondensation of o-phenylenediamines and aroylpyruvates for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones, demonstrating the compound's significance in producing various regioisomeric mixtures. This highlights its potential in chemical synthesis and drug development (Dobiáš et al., 2017).
Antibacterial Applications
Research by Glushkov et al. (1988) on 4-oxo-l,4-dihydroquinoline-3-carboxylic acid derivatives, closely related to this compound, led to the discovery of compounds with high antibacterial activity, some of which have been used in medical practice (Glushkov et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-oxo-4-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-13(15(19)20)16-11-8-4-5-9-12(11)17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXHYKTWCGQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856676 | |
| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860502-84-7 | |
| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)


![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)






![4-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B3158715.png)